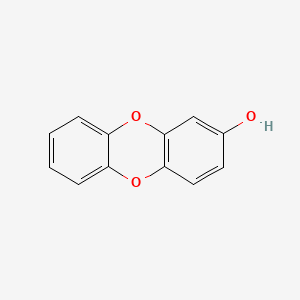
Dimethyl (2-bromo-2-methylbutylidene)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2-bromo-2-methylbutylidene)propanedioate is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a propanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (2-bromo-2-methylbutylidene)propanedioate typically involves the reaction of a suitable precursor with bromine under controlled conditions. One common method is the bromination of a methyl-substituted butylidene compound, followed by esterification to introduce the propanedioate group. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl (2-bromo-2-methylbutylidene)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include hydroxyl, amino, or thiol derivatives.
Elimination: Formation of alkenes.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Dimethyl (2-bromo-2-methylbutylidene)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethyl (2-bromo-2-methylbutylidene)propanedioate involves its interaction with various molecular targets. The bromine atom and the ester groups play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. In elimination reactions, the compound can form alkenes through the removal of a proton and a leaving group.
Vergleich Mit ähnlichen Verbindungen
- Dimethyl (2-chloro-2-methylbutylidene)propanedioate
- Dimethyl (2-iodo-2-methylbutylidene)propanedioate
- Dimethyl (2-fluoro-2-methylbutylidene)propanedioate
Comparison: Dimethyl (2-bromo-2-methylbutylidene)propanedioate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative often exhibits different reactivity patterns and may be preferred in certain synthetic applications due to its balance of reactivity and stability.
Eigenschaften
CAS-Nummer |
67498-37-7 |
|---|---|
Molekularformel |
C10H15BrO4 |
Molekulargewicht |
279.13 g/mol |
IUPAC-Name |
dimethyl 2-(2-bromo-2-methylbutylidene)propanedioate |
InChI |
InChI=1S/C10H15BrO4/c1-5-10(2,11)6-7(8(12)14-3)9(13)15-4/h6H,5H2,1-4H3 |
InChI-Schlüssel |
BSTGLNSBSOHIIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C=C(C(=O)OC)C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(Dimethylamino)(phenyl)methyl]phosphonic acid](/img/structure/B14472857.png)
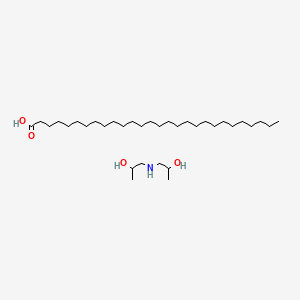

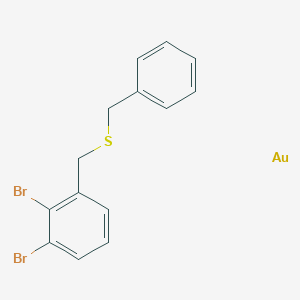


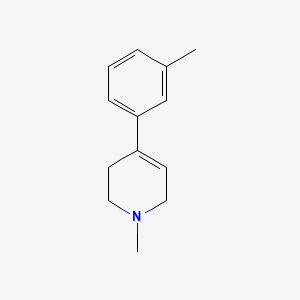
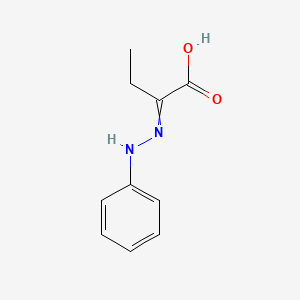
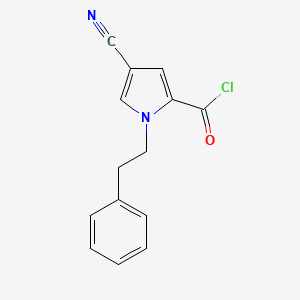
![Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14472920.png)
